molecular formula C31H26N6O2S2 B2966580 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 394227-74-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No. B2966580
CAS RN: 394227-74-8
M. Wt: 578.71
InChI Key: USQLMIZPDYOVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a naphthamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving coupling reactions, oxidation, and substitution .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-ylamino group, the 1,2,4-triazole ring, and the naphthamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the amino group in the benzo[d]thiazol-2-ylamino group could potentially undergo reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Corrosion Inhibition

One area of application for benzothiazole derivatives is in corrosion inhibition. A study demonstrated the efficacy of benzothiazole derivatives as corrosion inhibitors for carbon steel in a hydrochloric acid solution. These compounds showed high inhibition efficiencies, suggesting their potential use in protecting steel structures against corrosion, which is critical in industrial applications, particularly in the oil and gas industry (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have been explored for their antimicrobial and anticancer properties. Research has identified several novel 4-thiazolidinones with benzothiazole moieties showing significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the potential of these compounds in the development of new anticancer therapies (Havrylyuk et al., 2010).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential uses in medicine .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N6O2S2/c1-19-14-15-20(2)25(16-19)37-27(17-32-29(39)23-11-7-9-21-8-3-4-10-22(21)23)35-36-31(37)40-18-28(38)34-30-33-24-12-5-6-13-26(24)41-30/h3-16H,17-18H2,1-2H3,(H,32,39)(H,33,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQLMIZPDYOVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

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